- Thienopyridine and thienopyrimidine derivatives and their preparation, pharmaceutical compositions, and use as inhibitors of VEGF receptor and HGF receptor signaling for treatment of proliferative diseases, World Intellectual Property Organization, , ,
Cas no 936694-19-8 (tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate)
936694-19-8 structure
Product Name:tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
كاس عدد:936694-19-8
وسط:C22H35BN2O4
ميغاواط:402.335306406021
MDL:MFCD16294502
CID:1024917
PubChem ID:53216820
Update Time:2024-10-26
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
- 4-(4-Boc-1-piperazinylmethyl)benzeneboronic acid pinacol ester
- 4-((4-BOC-PIPERAZINE)METHYL) PHENYLBORONIC ACID PINACOL ESTER
- tert-butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine-1-carboxylate
- tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
-
- MDL: MFCD16294502
- نواة داخلي: 1S/C22H35BN2O4/c1-20(2,3)27-19(26)25-14-12-24(13-15-25)16-17-8-10-18(11-9-17)23-28-21(4,5)22(6,7)29-23/h8-11H,12-16H2,1-7H3
- مفتاح Inchi: AAEYFMAHSYKHGD-UHFFFAOYSA-N
- ابتسامات: O=C(N1CCN(CC2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)CC1)OC(C)(C)C
حساب السمة
- نوعية دقيقة: 402.26900
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 6
- عدد الذرات الثقيلة: 29
- تدوير ملزمة العد: 6
الخصائص التجريبية
- كثيف: 1.10±0.1 g/cm3 (20 ºC 760 Torr),
- نقطة انصهار: 125-130 °C
- بسا: 51.24000
- لوغب: 2.91430
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H315; H319; H335
- تحذير: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ظروف التخزين:Store at room temperature
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate بيانات الجمارك
- رمز النظام المنسق:2934999090
- بيانات الجمارك:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139002369-10g |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate |
936694-19-8 | 95% | 10g |
$270.00 | 2023-08-31 | |
| Alichem | A139002369-25g |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate |
936694-19-8 | 95% | 25g |
$500.00 | 2023-08-31 | |
| TRC | B661958-100mg |
4-(4-Boc-Piperazinomethyl)phenylboronic acid, pinacol ester |
936694-19-8 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B661958-250mg |
4-(4-Boc-Piperazinomethyl)phenylboronic acid, pinacol ester |
936694-19-8 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B661958-500mg |
4-(4-Boc-Piperazinomethyl)phenylboronic acid, pinacol ester |
936694-19-8 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B661958-1g |
4-(4-Boc-Piperazinomethyl)phenylboronic acid, pinacol ester |
936694-19-8 | 1g |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T96400-5g |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate |
936694-19-8 | 95% | 5g |
¥2102.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T96400-1g |
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate |
936694-19-8 | 95% | 1g |
¥572.0 | 2023-09-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SZ733-1g |
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate |
936694-19-8 | 95+% | 1g |
406.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SZ733-250mg |
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate |
936694-19-8 | 95+% | 250mg |
161CNY | 2021-05-08 |
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; rt → reflux; 4 h, reflux; reflux → rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, rt
المراجع
- Preparation of 3-aryl-5-substituted-isoquinolin-1-one compounds as PARP inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 4 h, rt
المراجع
- Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2, European Journal of Medicinal Chemistry, 2022, 227,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 80 °C
المراجع
- Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
المراجع
- Heterocyclic compounds as toll-like receptor inhibitors and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt
المراجع
- Oxazoles and related compounds as tyrosine kinase inhibitors and their preparation and use in the treatment of kinase-mediated diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
المراجع
- Synthesis of heterobifunctional BRAF degraders as anticancer agents, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt; 16 h, 90 °C
المراجع
- Preparation of novel bifunctional compounds as MerTK degraders and uses thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: 4-Methylmorpholine Solvents: Tetrahydrofuran ; 45 min, 150 °C
1.2 Reagents: Tris(hydroxymethyl)aminomethane , Methyl isocyanate Solvents: Tetrahydrofuran ; 5 min, 150 °C
1.2 Reagents: Tris(hydroxymethyl)aminomethane , Methyl isocyanate Solvents: Tetrahydrofuran ; 5 min, 150 °C
المراجع
- Microwave-mediated synthesis of an arylboronate library, ACS Combinatorial Science, 2011, 13(1), 24-31
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Sodium carbonate Solvents: Acetonitrile ; 3 h, 80 °C; cooled
المراجع
- Microwave-mediated reduction of heterocycle- and fluorine-containing nitroaromatics with Mo(CO)6 and DBU, Tetrahedron, 2008, 64(44), 10195-10200
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 16 h, 90 °C
المراجع
- Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof as Btk inhibitors, United States, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 16 h, 90 °C
المراجع
- Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, 80 °C
المراجع
- Preparation of triazolopyridine compounds as antitumor agents, China, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 3 h, rt
المراجع
- Indazole compound or salt thereof, and pharmaceutical composition, World Intellectual Property Organization, , ,
طريقة الإنتاج 15
رد فعل الشرط
المراجع
- Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof, India, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt
المراجع
- Oxazoles and related compounds as FLT3 kinase inhibitors and their preparation and use in the treatment of autoimmune disease, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
المراجع
- Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof, India, , ,
طريقة الإنتاج 18
رد فعل الشرط
المراجع
- Preparation of pyrrolo[3,2-c]pyridine derivatives as TLR inhibitors, World Intellectual Property Organization, , ,
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Raw materials
- 2-[4-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
- N-Boc-piperazine
- 4-Bromobenzyl bromide
- Bis(pinacolato)diborane
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Preparation Products
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate الوثائق ذات الصلة
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Camelia Henríquez,Edwin Palacio,Víctor Cerdà Anal. Methods, 2014,6, 8494-8504
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
936694-19-8 (tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate) منتجات ذات صلة
- 919110-18-2(1-Piperazinecarboxylic acid, 3-oxo-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, 1,1-dimethylethyl ester)
- 864754-13-2(4-(4-boc-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester)
- 883738-41-8(Tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate)
- 905300-76-7(2-Boc-aminomethyl-phenylboronic Acid Pinacol Ester)
- 832114-05-3(tert-butyl N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate)
- 864754-14-3(1H-1,4-Diazepine-1-carboxylicacid, hexahydro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]-,1,1-dimethylethyl ester)
- 330794-35-9(tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate)
- 1012785-48-6(2-(4-Boc-piperazin-1yl)methylphenylboronic Acid Pinacol)
- 905273-91-8(tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate)
- 936728-17-5(tert-butyl N-methyl-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate)
الموردين الموصى بهم
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
SunaTech Inc.
عضو ذهبي
مورد الصين
مُحْضِر
Inner Mongolia Xinhong Biological Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Hunan Well Medicine Synthesis Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
عضو ذهبي
مورد الصين
مُحْضِر